

Zoliflodacin in Hollow-Fiber Infection Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of **zoliflodacin**, a novel antibiotic for the treatment of Neisseria gonorrhoeae.

Introduction to Zoliflodacin and the Hollow-Fiber Infection Model

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic with a unique mechanism of action that inhibits bacterial type II topoisomerases, specifically DNA gyrase, at a binding site distinct from that of fluoroquinolones.[1][2] This novel mechanism makes it a promising agent against drug-resistant bacteria, particularly multidrug-resistant strains of Neisseria gonorrhoeae.[2][3][4]

The hollow-fiber infection model (HFIM) is a dynamic in vitro system that mimics the pharmacokinetic profiles of drugs in the human body.[5][6][7] It is a two-compartment model where bacteria are contained in the extra-capillary space (ECS) of a hollow-fiber cartridge, while fresh medium and the drug are continuously circulated through the intra-capillary space (ICS).[5][8][9] This setup allows for the simulation of drug absorption, distribution, metabolism, and excretion, providing a robust platform to study the time-course of antimicrobial activity and the emergence of resistance.[5][10]



Key Applications of Zoliflodacin in HFIM

The HFIM has been instrumental in the preclinical evaluation of **zoliflodacin**, providing critical data to inform clinical trial design. Key applications include:

- Dose-ranging studies: Determining the optimal single and fractionated doses of zoliflodacin required for bacterial eradication and suppression of resistance.[11][12]
- Pharmacodynamic parameter determination: Identifying the PK/PD index that best correlates
 with zoliflodacin efficacy. For zoliflodacin, the free drug area under the concentration-time
 curve to minimum inhibitory concentration ratio (fAUC/MIC) has been identified as the key
 driver of efficacy.[2]
- Resistance suppression analysis: Evaluating the potential for resistance development at various drug exposures and identifying dosing regimens that minimize the selection of resistant mutants.[8][11][12]
- Combination therapy studies: Assessing the synergistic, indifferent, or antagonistic effects of co-administering zoliflodacin with other antibiotics, such as doxycycline.[13][14][15]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from published studies of **zoliflodacin** in hollow-fiber infection models against Neisseria gonorrhoeae.

Table 1: **Zoliflodacin** Monotherapy Dose-Ranging Studies in HFIM



| Bacterial Strain | Zoliflodacin MIC (mg/L) | Simulated Single Oral Dose (g) | Outcome | Resistance Emergence | Reference |
|---|-----------------------------------|--------------------------------------|----------------------|-------------------------|-----------|
| WHO F (Susceptible) | 0.06 | 0.5 | Failure to eradicate | Yes | [11][12] |
| 2, 3, 4, 6, 8 | Eradication | No | [11][12] | | |
| WHO X (XDR) | 0.125 | 0.5 | Failure to eradicate | Yes | [11][12] |
| 1 | Failure in one of two experiments | Yes (in failed experiment) | [11][12] | | |
| 2, 3, 4, 6, 8 | Eradication | No | [11][12] | _ | |
| SE600/18 (GyrB S467N) | 0.25 | 0.5, 1, 2 | Failure to eradicate | Yes (GyrB D429N) | [8][16] |
| 3, 4 | Eradication | No | [8][16] | | |
| SE600/18- D429N (Resistant Mutant) | 2.0 | 2, 3, 4, 6 (single dose) | Failure to eradicate | - | [16] |
| 4, 6, 8 (fractionated q12h) | Failure to eradicate | - | [9] | | |

Table 2: Zoliflodacin and Doxycycline Combination Therapy in HFIM



| Bacterial Strain | Zoliflodacin Simulated Single Oral Dose (g) | Doxycycline Simulated Daily Oral Dose (mg) | Outcome | Reference |
|---------------------------|--|---|--|-----------|
| WHO F, WHO X, SE600/18 | 0.5, 1, 2, 3, 4 | 200 (100 mg q12h) for 7 days | Slightly more effective killing than zoliflodacin monotherapy | [13][15] |

Experimental Protocols General Hollow-Fiber Infection Model Setup

This protocol describes the general setup for a hollow-fiber infection model experiment with **zoliflodacin**.

Materials:

- Hollow-fiber cartridge (e.g., cellulosic cartridges from FiberCell Systems Inc.)[8][9][17]
- Peristaltic pumps
- Central reservoir with a multi-port cap
- Diluent reservoir
- Waste container
- Silicone and PharMed tubing
- Syringe pump (for drug administration)
- · Bacterial culture of Neisseria gonorrhoeae
- Appropriate culture medium (e.g., gonococcal broth)
- Zoliflodacin stock solution



Sterile syringes and filters

Procedure:

- System Assembly: Assemble the HFIM circuit as shown in the workflow diagram below.
 Connect the diluent reservoir, central reservoir, hollow-fiber cartridge, and waste container using sterile tubing and peristaltic pumps.
- System Sterilization: Autoclave the entire assembled flow path, including the central reservoir and cartridge.
- Priming the System: Prime the system by pumping sterile culture medium from the diluent reservoir through the circuit to the waste container.
- Bacterial Inoculation: Inoculate the extra-capillary space of the hollow-fiber cartridge with a
 prepared suspension of the Neisseria gonorrhoeae strain to achieve a starting density of
 approximately 10^7 to 10^8 CFU/mL.
- Equilibration: Allow the system to equilibrate for a specified period before drug administration.
- Drug Administration: Simulate the desired zoliflodacin pharmacokinetic profile by administering the drug into the central reservoir using a computer-controlled syringe pump.
 The pump rates are calculated to mimic human oral absorption and elimination phases.
- Sampling: At predetermined time points throughout the experiment (typically over 7 days),
 collect samples from the central reservoir or the extra-capillary space.
- Bacterial Quantification: Perform quantitative culture on the collected samples to determine the total bacterial population and the subpopulation of resistant mutants (by plating on agar with and without **zoliflodacin**).
- Data Analysis: Plot the bacterial density (CFU/mL) over time to generate time-kill curves.

Protocol for Zoliflodacin Dose-Ranging and Resistance Suppression Studies



This protocol is adapted from studies evaluating **zoliflodacin** against various N. gonorrhoeae strains.[8][11][12]

- Bacterial Strains: Utilize reference strains such as WHO F (susceptible) and WHO X (extensively drug-resistant), as well as clinical isolates with specific mutations (e.g., SE600/18 with GyrB S467N).
- Inoculum Preparation: Prepare an inoculum of the selected N. gonorrhoeae strain and adjust the concentration to achieve the target starting density in the HFIM.
- HFIM Setup: Assemble and sterilize the HFIM as described in the general protocol.
- Zoliflodacin Dosing Simulation: Simulate single oral doses of zoliflodacin ranging from 0.5
 g to 8 g. For some experiments, fractionated doses (e.g., q12h or q8h) can also be
 simulated.
- Experiment Duration: Run the experiments for 7 days to allow for the assessment of both bacterial killing and the potential for regrowth of resistant mutants.
- Sampling and Analysis: Collect samples daily and perform quantitative cultures on both non-selective and selective agar (containing **zoliflodacin** at 2-4x MIC) to enumerate the total and resistant bacterial populations, respectively.
- Outcome Measures: The primary outcomes are the rate and extent of bacterial killing and the
 emergence of zoliflodacin-resistant mutants. Eradication is typically defined as no bacterial
 growth detected in the samples.

Protocol for Zoliflodacin Combination Therapy Studies

This protocol is based on studies investigating the interaction between **zoliflodacin** and doxycycline.[13][15]

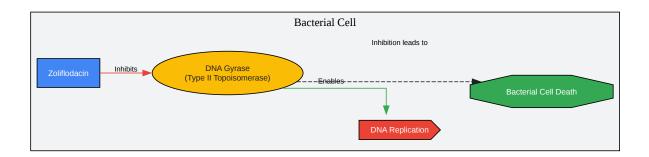
- Bacterial Strains: Use relevant N. gonorrhoeae strains as described above.
- HFIM Setup: Prepare the HFIM system as per the general protocol.
- Drug Dosing Simulation:



- Simulate single oral doses of **zoliflodacin** (e.g., 0.5 g to 4 g).
- Concurrently, simulate a daily oral dose of 200 mg of doxycycline, administered as 100 mg every 12 hours for 7 days.
- Control Arms: Include control arms with zoliflodacin monotherapy, doxycycline monotherapy, and an untreated growth control.
- Sampling and Analysis: Perform sampling and bacterial quantification as described in the dose-ranging protocol.
- Outcome Measures: Compare the bacterial killing kinetics in the combination therapy arm with the monotherapy and control arms to assess for synergy, indifference, or antagonism.

Visualizations

Zoliflodacin Mechanism of Action

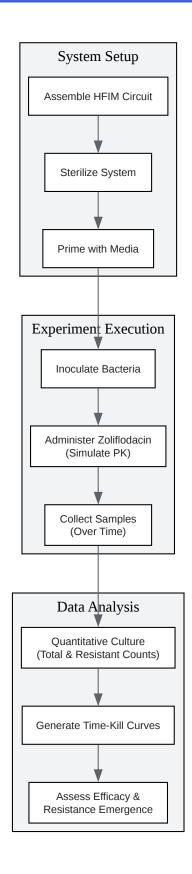


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Caption: **Zoliflodacin** inhibits DNA gyrase, preventing DNA replication and leading to bacterial cell death.

Hollow-Fiber Infection Model Experimental Workflow



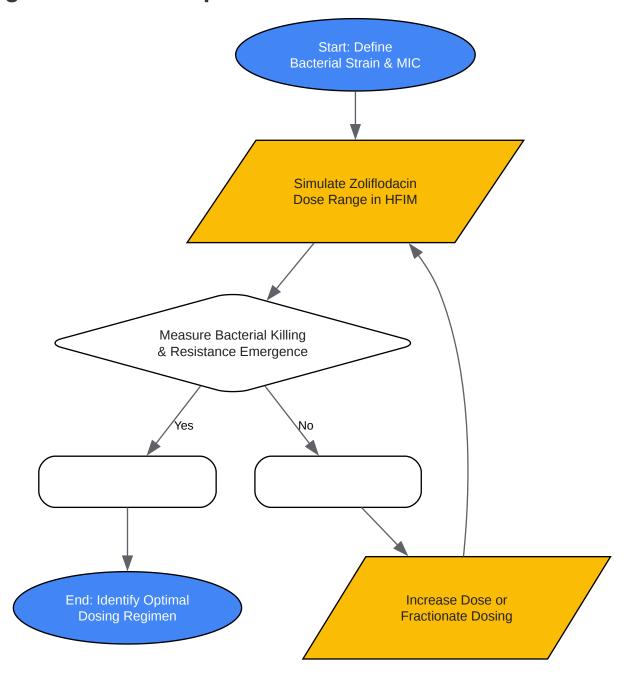


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Caption: Workflow for conducting a zoliflodacin study using the hollow-fiber infection model.



Logical Relationship for Dose Selection



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Caption: Logical process for determining the optimal zoliflodacin dose using the HFIM.

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